molecular formula C10H8N4O2 B2539241 3-(3-Amino-1,2,4-triazin-5-yl)benzoic acid CAS No. 2361703-56-0

3-(3-Amino-1,2,4-triazin-5-yl)benzoic acid

Cat. No.: B2539241
CAS No.: 2361703-56-0
M. Wt: 216.2
InChI Key: LAQGXKRABZRXFT-UHFFFAOYSA-N
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Description

3-(3-Amino-1,2,4-triazin-5-yl)benzoic acid is a heterocyclic compound that contains both a triazine ring and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-1,2,4-triazin-5-yl)benzoic acid typically involves the reaction of cyanuric chloride with 4-aminobenzoic acid. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atoms on the cyanuric chloride are replaced by the amino group of the 4-aminobenzoic acid . This reaction can be carried out under conventional heating or using microwave irradiation, which often results in higher yields and shorter reaction times .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-1,2,4-triazin-5-yl)benzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The amino group on the triazine ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

    Coupling Reactions: The benzoic acid moiety can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines or alcohols can be used.

    Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate may be employed.

    Reducing Agents: For reduction reactions, agents such as sodium borohydride or lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while coupling reactions can produce more complex aromatic compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(3-Amino-1,2,4-triazin-5-yl)benzoic acid include other triazine derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a triazine ring and a benzoic acid moiety. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of various biologically active molecules and advanced materials .

Biological Activity

3-(3-Amino-1,2,4-triazin-5-yl)benzoic acid is a compound that belongs to the triazine family and has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazine ring fused with a benzoic acid moiety, which enhances its reactivity and interaction with biological targets. The triazine ring is known for its electron-withdrawing properties, influencing its biochemical interactions.

Antimicrobial Activity

Research indicates that derivatives of triazine compounds exhibit significant antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of Triazine Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A library of 3-amino-1,2,4-triazine derivatives was synthesized and tested for their ability to inhibit pyruvate dehydrogenase kinases (PDKs), which are implicated in cancer metabolism. The results demonstrated that these compounds could induce apoptosis in cancer cells at low micromolar concentrations .

Mechanism of Action
The anticancer effects are attributed to the compound's ability to disrupt the PDK/PDH axis, leading to metabolic impairment in cancer cells. This disruption triggers apoptotic pathways, effectively reducing cell viability in aggressive cancer types such as KRAS-mutant pancreatic cancer .

Biochemical Pathways

The compound interacts with various biochemical pathways:

  • DNA Replication : Similar triazine derivatives have been shown to interfere with DNA synthesis.
  • Protein Synthesis : The amino group on the triazine ring can participate in interactions that inhibit protein synthesis.
  • Metabolic Pathways : By targeting key enzymes like PDKs, the compound alters cellular metabolism.

Case Studies

A notable study involved the evaluation of a series of triazine derivatives against human pancreatic cancer cell lines. The results indicated that certain derivatives were not only effective but also exhibited lower toxicity compared to conventional chemotherapeutics like cisplatin and gemcitabine .

Properties

IUPAC Name

3-(3-amino-1,2,4-triazin-5-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O2/c11-10-13-8(5-12-14-10)6-2-1-3-7(4-6)9(15)16/h1-5H,(H,15,16)(H2,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQGXKRABZRXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CN=NC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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